molecular formula C12H9ClF5N3O2S B1412483 Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate CAS No. 1823182-49-5

Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate

Cat. No. B1412483
CAS RN: 1823182-49-5
M. Wt: 389.73 g/mol
InChI Key: NKUDJGSRVMNJPV-UHFFFAOYSA-N
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Description

Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate is a chemical compound with the molecular formula C12H9ClF5N3O2S. It is a derivative of the triazole class of compounds . Triazoles are nitrogenous heterocyclic compounds that are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of similar compounds involves several steps . The process typically starts with the addition of ethanol and hydrazine hydrate, followed by the dropwise addition of 2-chloropyrazine . The pH is regulated, and impurities are removed . The next steps involve the addition of chlorobenzene and trifluoroacetic anhydride, heating, and the addition of methanesulfonic acid into the mixed reaction solution . After reaction, the mixture is filtered, washed, and concentrated . The residues are mixed with an ethanol solution of hydrogen chloride . After the mixed solution reacts, precipitates are separated, washed, and dried to a constant weight .


Molecular Structure Analysis

The molecular structure of this compound is based on the triazole class of compounds, which contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of hydrazonoyl halides with alkyl carbothioates . The reaction of these compounds leads to the formation of the triazole ring structure .

Scientific Research Applications

Antimicrobial Activity

The triazole moiety is known for its antimicrobial properties. Compounds with this functional group can be potent against a variety of Gram-positive and Gram-negative bacteria. They are particularly significant in the development of new antibacterial agents to combat multidrug-resistant pathogens .

Antifungal Applications

Triazoles, including derivatives similar to the compound , have been used extensively as antifungal agents. Drugs like fluconazole and voriconazole are examples of triazole-containing medications that have been effective against fungal infections .

Anticancer Research

The structural complexity of triazoles allows them to interact with various enzymes and receptors, making them valuable in cancer research. They can be designed to target specific pathways involved in cancer cell proliferation .

Antiviral Potentials

Triazole derivatives have shown potential in antiviral therapy. They can be synthesized to inhibit the replication of viruses such as Herpes simplex, offering a pathway for the development of new antiviral drugs .

Anti-inflammatory and Analgesic Uses

Due to their ability to modulate biological systems, triazole compounds can be developed for anti-inflammatory and analgesic purposes, providing relief from pain and inflammation .

Antiepileptic and Antidepressant Effects

The compound’s structure suggests it could be modified to produce effects similar to rufinamide and trazodone, which are used to treat epilepsy and depression, respectively .

Antihypertensive and Cardiovascular Applications

Triazole derivatives can be used to create medications like trapidil, which has antihypertensive effects. This indicates potential applications in managing blood pressure and other cardiovascular conditions .

Antidiabetic and Metabolic Research

The versatility of triazole compounds extends to the treatment of diabetes and related metabolic disorders. They can be part of the synthesis of drugs that regulate blood sugar levels and improve metabolic health .

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential applications in medicine. Given the wide range of activities exhibited by triazole compounds , there may be potential for the development of new drugs based on this compound.

properties

IUPAC Name

ethyl 2-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]-difluoromethyl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF5N3O2S/c1-2-23-8(22)5-24-12(17,18)10-20-19-9-7(13)3-6(4-21(9)10)11(14,15)16/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUDJGSRVMNJPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC(C1=NN=C2N1C=C(C=C2Cl)C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate
Reactant of Route 3
Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate

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